

# Seladelpar: A Selective PPAR-δ Agonist for the Treatment of Primary Biliary Cholangitis

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**Seladelpar** is a potent and selective agonist of the peroxisome proliferator-activated receptor-delta (PPAR- $\delta$ ), a nuclear receptor that plays a critical role in the regulation of metabolic and inflammatory pathways.[1] Recently approved for the treatment of Primary Biliary Cholangitis (PBC), **seladelpar** offers a novel therapeutic approach for patients with an inadequate response or intolerance to ursodeoxycholic acid (UDCA).[2][3] This technical guide provides an in-depth overview of **seladelpar**, focusing on its mechanism of action, summarizing key clinical trial data, and detailing experimental methodologies. Visualizations of the core signaling pathway and a representative clinical trial workflow are provided to facilitate a comprehensive understanding of this first-in-class therapeutic agent.

### Introduction

Primary Biliary Cholangitis (PBC) is a chronic, autoimmune liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, fibrosis, and eventual liver failure.[4] While UDCA has been the cornerstone of PBC management, a significant proportion of patients exhibit an inadequate biochemical response, remaining at risk of disease progression.[3] **Seladelpar** (brand name Livdelzi) emerges as a targeted therapy designed to address the underlying pathophysiology of PBC through the selective activation of PPAR-δ.



Chemical Structure and Properties:

**Seladelpar** is an orally bioavailable small molecule.

Chemical Name: 2-[4-[[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid

Molecular Formula: C21H23F3O5S

Molecular Weight: 444.47 g/mol

**Seladelpar** is administered as a lysine dihydrate salt in its approved formulation.

# Mechanism of Action: Selective PPAR-δ Agonism

**Seladelpar**'s therapeutic effects in PBC are mediated through its selective activation of PPAR- $\delta$ , a ligand-activated transcription factor expressed in various tissues, including key liver cells such as hepatocytes, cholangiocytes, Kupffer cells, and hepatic stellate cells. Unlike other PPAR isoforms ( $\alpha$  and  $\gamma$ ), PPAR- $\delta$  activation by **seladelpar** initiates a distinct signaling cascade that leads to the reduction of bile acid synthesis and inflammation.

The primary mechanism involves the following steps:

- PPAR-δ Activation: **Seladelpar** binds to and activates PPAR-δ in hepatocytes.
- FGF21 Induction: Activated PPAR-δ upregulates the expression and secretion of Fibroblast Growth Factor 21 (FGF21), a key hepatokine.
- JNK Pathway Activation: FGF21, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway.
- CYP7A1 Repression: The activated JNK pathway leads to the transcriptional repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.
- Reduced Bile Acid Synthesis: The downregulation of CYP7A1 results in a significant reduction in the overall synthesis of bile acids, thereby alleviating cholestasis and its associated cellular injury.



This pathway operates independently of the Farnesoid X receptor (FXR), the primary nuclear receptor that regulates bile acid homeostasis. In addition to its effects on bile acid synthesis, **seladelpar**'s activation of PPAR- $\delta$  has been shown to have anti-inflammatory and anti-fibrotic effects.

# **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Seladelpar's mechanism of action in reducing bile acid synthesis.

# **Summary of Clinical Trial Data**

**Seladelpar** has undergone rigorous evaluation in several key clinical trials, most notably the Phase 3 trials RESPONSE and ENHANCE, and the long-term extension study, ASSURE. These studies have consistently demonstrated **seladelpar**'s efficacy in improving biochemical markers of cholestasis and liver injury, as well as patient-reported symptoms like pruritus.

### **Efficacy Data**

The primary efficacy endpoint in these trials was a composite biochemical response, defined as:

- Alkaline Phosphatase (ALP) < 1.67 x Upper Limit of Normal (ULN)</li>
- A decrease in ALP of ≥ 15% from baseline
- Total bilirubin (TB) ≤ ULN

Table 1: Key Efficacy Outcomes of Seladelpar in Clinical Trials



| Trial              | Treatment<br>Group  | N     | Primary<br>Composite<br>Response<br>Rate | ALP<br>Normalizati<br>on Rate | Pruritus<br>Reduction<br>(NRS ≥4 at<br>baseline) |
|--------------------|---------------------|-------|------------------------------------------|-------------------------------|--------------------------------------------------|
| RESPONSE           | Seladelpar 10<br>mg | 128   | 61.7%                                    | 25.0%                         | -3.2 points<br>(vs1.7 for<br>placebo)            |
| Placebo            | 65                  | 20.0% | 0%                                       |                               |                                                  |
| ENHANCE (3 months) | Seladelpar 10<br>mg | 89    | 78.2%                                    | 27.3%                         | -3.14 points<br>(vs1.55 for<br>placebo)          |
| Seladelpar 5<br>mg | 89                  | 57.1% | 5.4%                                     | -                             |                                                  |
| Placebo            | 87                  | 12.5% | 0%                                       |                               | _                                                |
| ASSURE (12 months) | Seladelpar 10<br>mg | 148   | 70%                                      | -                             | Sustained reduction                              |

# **Safety and Tolerability**

**Seladelpar** has been generally well-tolerated in clinical trials. The incidence of adverse events has been comparable between the **seladelpar** and placebo groups.

Table 2: Common Adverse Events (≥5% in **Seladelpar** Arm and > Placebo) in the RESPONSE Trial



| Adverse Event        | Seladelpar 10 mg (N=128) | Placebo (N=65) |  |
|----------------------|--------------------------|----------------|--|
| Headache             | 8%                       | 3%             |  |
| Abdominal Pain       | 7%                       | 2%             |  |
| Nausea               | 6%                       | 5%             |  |
| Abdominal Distension | 6%                       | 3%             |  |
| Dizziness            | 5%                       | 2%             |  |

No treatment-related serious adverse events were reported in the pivotal RESPONSE trial.

# **Experimental Protocols**

Detailed, proprietary standard operating procedures for the clinical trials are not publicly available. However, the methodologies can be summarized based on the published trial designs.

# Representative Clinical Trial Workflow: The RESPONSE Study

The RESPONSE trial was a Phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of **seladelpar** in patients with PBC.





Click to download full resolution via product page

Caption: Workflow of the Phase 3 RESPONSE clinical trial.



## **Key Methodologies**

- Patient Population: Adult patients (18-75 years) with a confirmed diagnosis of PBC and an inadequate response (ALP ≥ 1.67x ULN) or intolerance to a stable dose of UDCA for at least 12 months.
- Diagnosis of PBC: Confirmed by at least two of the following criteria: 1) history of elevated ALP for at least six months, 2) positive anti-mitochondrial antibodies (AMA) or PBC-specific anti-nuclear antibodies (ANA), and 3) liver biopsy consistent with PBC.
- Intervention: Oral administration of **seladelpar** (10 mg daily) or a matching placebo.
- Biochemical Assessments: Blood samples were collected at baseline and at regular intervals throughout the study. Key parameters included ALP, total bilirubin, aminotransferases (ALT, AST), and gamma-glutamyl transferase (GGT). Central laboratories were used for analysis to ensure consistency.
- Pruritus Assessment: Patient-reported pruritus was assessed using a numerical rating scale (NRS), ranging from 0 (no itch) to 10 (worst imaginable itch). This was typically assessed at baseline and at specified follow-up visits.
- Safety Assessments: Adverse events were recorded at each study visit. Standard laboratory safety tests (hematology, clinical chemistry) and vital signs were monitored throughout the trial.

## Conclusion

**Seladelpar** represents a significant advancement in the treatment of Primary Biliary Cholangitis. Its novel mechanism of action as a selective PPAR- $\delta$  agonist provides a targeted approach to reducing the cholestatic and inflammatory processes that drive PBC pathogenesis. Robust clinical trial data have demonstrated its efficacy in improving liver biochemistry and alleviating pruritus, with a favorable safety profile. As a first-in-class agent, **seladelpar** offers a much-needed therapeutic option for patients with PBC who have an inadequate response to or are intolerant of current standard of care, with the potential to alter the long-term course of this chronic liver disease. Further long-term studies will continue to elucidate the full clinical benefits of this promising new therapy. long-term studies will continue to elucidate the full clinical benefits of this promising new therapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Selective PPARδ agonist seladelpar suppresses bile acid synthesis by reducing hepatocyte CYP7A1 via the fibroblast growth factor 21 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 3 Trial of Seladelpar in Primary Biliary Cholangitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENHANCE: Seladelpar in Subjects With Primary Biliary Cholangitis (PBC) and an Inadequate Response to or an Intolerance to Ursodeoxycholic Acid (UDCA) [clinicaltrials.stanford.edu]
- To cite this document: BenchChem. [Seladelpar: A Selective PPAR-δ Agonist for the Treatment of Primary Biliary Cholangitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681609#seladelpar-as-a-selective-ppar-delta-agonist]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com